8-bromo-6-Quinolineacetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(8-bromoquinolin-6-yl)acetonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-10-7-8(3-4-13)6-9-2-1-5-14-11(9)10/h1-2,5-7H,3H2 |
InChI Key |
XLHBNMOZDFFPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)CC#N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 8 Bromo 6 Quinolineacetonitrile
Reactivity of the Quinoline (B57606) Core
The quinoline ring is a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. slideshare.net This fusion results in a molecule with distinct electronic properties. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, while the benzene ring is comparatively electron-rich. youtube.com This electronic disparity governs the regioselectivity of various reactions. youtube.com
Electrophilic aromatic substitution (EAS) on the quinoline nucleus generally occurs on the more electron-rich benzene ring. youtube.comgcwgandhinagar.com The presence of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. gcwgandhinagar.com For quinoline itself, electrophilic substitution typically yields a mixture of 5- and 8-substituted products. uop.edu.pkuomustansiriyah.edu.iq For instance, nitration of quinoline with a mixture of fuming nitric acid and fuming sulfuric acid gives both 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk Similarly, bromination with bromine in the presence of concentrated sulfuric acid yields 5-bromoquinoline (B189535) and 8-bromoquinoline (B100496). youtube.com
The presence of a bromine atom at the 8-position, as in 8-bromo-6-quinolineacetonitrile, will influence further electrophilic substitution. Halogens are deactivating groups but are ortho-, para-directing. Therefore, incoming electrophiles would be directed to positions 5 and 7. However, the existing substituents will sterically and electronically guide the position of the new substituent. The site-selective halogenation of already substituted quinolines can be a synthetic challenge. nih.gov
Nucleophilic aromatic substitution (SNA) on the quinoline ring preferentially occurs on the electron-deficient pyridine ring, typically at the 2- and 4-positions. gcwgandhinagar.comquimicaorganica.org Halogens at these positions are readily displaced by nucleophiles through an addition-elimination mechanism. quimicaorganica.org The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the nitrogen atom, is a key factor in this reaction. quimicaorganica.org
In the case of this compound, the bromine is on the benzene ring and not activated towards direct nucleophilic displacement under standard conditions. However, the presence of strongly activating groups, such as a nitro group, can facilitate nucleophilic aromatic substitution on the carbocyclic ring. nih.gov For example, the bromo group in 6-bromo-5-nitroquinoline (B1267105) is activated for nucleophilic substitution by the adjacent nitro group. nih.gov
The quinoline ring can undergo both oxidation and reduction, with the outcome depending on the reaction conditions and the nature of the substituents.
Oxidation: Oxidation of the quinoline ring can lead to the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.org This is typically achieved using strong oxidizing agents like alkaline potassium permanganate. youtube.com Alternatively, reaction with peroxy acids can lead to the formation of quinoline-N-oxide. gcwgandhinagar.com The nitrogen atom in the quinoline ring makes the adjacent C-2 position susceptible to oxidation, a process observed in microbial degradation pathways involving quinoline 2-oxidoreductase enzymes. rsc.org
Reduction: Reduction of the quinoline ring can affect either the pyridine or the benzene portion, or both. Mild reduction of quinoline, for instance with tin and hydrochloric acid, selectively reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline. uop.edu.pk More vigorous reduction with hydrogen over a platinum catalyst can lead to the saturation of both rings, yielding decahydroquinoline. uop.edu.pk The specific reduction pathway for this compound would also be influenced by the presence of the bromo and acetonitrile (B52724) groups.
Reactions Involving the Bromine Substituent at Position 8
The bromine atom at the 8-position of the quinoline ring is a versatile handle for a variety of chemical transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions.
Cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the precise construction of complex molecules. The bromine atom in this compound serves as an excellent electrophilic partner in these reactions.
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming new bonds to an aromatic ring. youtube.comnih.gov Aryl halides, such as 8-bromoquinolines, are common substrates in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov It is a highly versatile method for forming carbon-carbon bonds with good functional group tolerance. nih.gov An 8-bromoquinoline derivative can be coupled with various aryl or vinyl boronic acids to introduce new substituents at the 8-position.
Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. youtube.com This reaction would allow for the introduction of a vinyl group at the 8-position of the quinoline ring.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.orgwikipedia.org The Sonogashira reaction of this compound would install an alkynyl group at the 8-position, providing a building block for further synthetic elaborations.
The general scheme for these palladium-catalyzed cross-coupling reactions is as follows:
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | C-C | Pd catalyst, Base |
| Heck | Alkene (e.g., R-CH=CH₂) | C-C | Pd catalyst, Base |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C | Pd catalyst, Cu co-catalyst, Base |
These reactions have been successfully applied to a variety of bromo-substituted aromatic and heteroaromatic compounds, demonstrating their broad applicability. nih.govrsc.orgchemrxiv.org The efficiency and selectivity of these reactions often depend on the specific catalyst, ligands, base, and reaction conditions employed.
Cross-Coupling Reactions
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgtind.io The bromine atom at the 8-position of this compound is susceptible to various copper-catalyzed transformations, enabling the introduction of a wide range of substituents. These reactions are advantageous due to the lower cost and toxicity of copper catalysts compared to palladium. tind.io
One of the most prominent copper-catalyzed reactions is the Ullmann condensation, which involves the coupling of an aryl halide with an alcohol, amine, or thiol. While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder protocols. For instance, the coupling of 8-bromoquinolines with various nucleophiles can be achieved using a copper(I) catalyst, often in the presence of a ligand such as a diamine or phenanthroline derivative, and a base. These conditions facilitate the formation of C-O, C-N, and C-S bonds at the 8-position of the quinoline ring.
Another significant copper-catalyzed transformation is the cyanation of aryl bromides, known as the Rosenmund-von Braun reaction. This reaction would allow for the introduction of a second nitrile group at the 8-position of the quinoline core, although in the context of this compound, this might be less common. Nevertheless, the methodology exists for the conversion of aryl bromides to aryl nitriles using copper(I) cyanide.
Furthermore, copper can also catalyze Suzuki-Miyaura-type couplings, providing an alternative to palladium for the formation of biaryl compounds. Although less common than their palladium-catalyzed counterparts, copper-catalyzed couplings of aryl bromides with organoboron reagents have been reported, particularly for heteroaryl bromides. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Ullmann Condensation (O-Arylation) | Alcohol, Cu(I) salt (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K2CO3), Solvent (e.g., DMF, Toluene) | 8-alkoxy-6-quinolineacetonitrile | rsc.org |
| Ullmann Condensation (N-Arylation) | Amine, Cu(I) salt (e.g., CuI), Ligand (e.g., diamine), Base (e.g., K3PO4), Solvent (e.g., Dioxane) | 8-amino-6-quinolineacetonitrile | researchgate.netmdpi.com |
| Rosenmund-von Braun Cyanation | CuCN, Solvent (e.g., DMF, NMP), High Temperature | 8-cyano-6-quinolineacetonitrile | General Knowledge |
| Suzuki-Miyaura Type Coupling | Arylboronic acid, Cu(I) salt, Ligand, Base, Solvent | 8-aryl-6-quinolineacetonitrile | researchgate.net |
Grignard and Organolithium Reagent Chemistry
The bromine atom at the 8-position of this compound can be readily converted into an organometallic species, such as a Grignard or organolithium reagent. byjus.combyjus.com These reagents are powerful nucleophiles and are invaluable for the formation of new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com
Grignard Reagent Formation and Reactivity:
Treatment of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would lead to the formation of the corresponding Grignard reagent, (6-(cyanomethyl)quinolin-8-yl)magnesium bromide. byjus.comorganic-chemistry.org This organomagnesium compound can then be reacted with a variety of electrophiles. For instance, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively, at the 8-position. organic-chemistry.org Carboxylation with carbon dioxide would furnish the corresponding 8-quinolinecarboxylic acid derivative. masterorganicchemistry.com It is important to note that the acetonitrile group is generally compatible with Grignard reagent formation, although its reactivity towards the newly formed organometallic center under certain conditions should be considered.
Organolithium Reagent Formation and Reactivity:
Alternatively, lithium-halogen exchange can be achieved by treating this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. sciencemadness.orgchemicalforums.com This reaction is generally very fast and efficient, affording the 8-lithioquinoline derivative. This highly reactive species can then be quenched with a wide array of electrophiles. For example, reaction with an alkyl halide would lead to an 8-alkylquinoline, while reaction with a carbonyl compound would provide an alcohol. A potential side reaction to consider is the deprotonation of the acidic α-protons of the acetonitrile group by the organolithium reagent. However, the rate of lithium-halogen exchange at low temperatures is typically much faster than deprotonation. chemicalforums.com
| Reagent Type | Formation Conditions | Subsequent Reaction with Electrophile | Product at Position 8 | Reference |
| Grignard Reagent | Mg, THF or Et2O | RCHO | CH(OH)R | organic-chemistry.org |
| Grignard Reagent | Mg, THF or Et2O | CO2, then H3O+ | COOH | masterorganicchemistry.com |
| Organolithium | n-BuLi or t-BuLi, THF, -78 °C | R-X | R | sciencemadness.orgchemicalforums.com |
| Organolithium | n-BuLi or t-BuLi, THF, -78 °C | DMF | CHO | General Knowledge |
Reductive Debromination
The bromine atom at the 8-position can be removed through reductive debromination to yield 6-quinolineacetonitrile. This transformation can be accomplished through several methods, with catalytic hydrogenation being a common and efficient approach.
Catalytic hydrogenation involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol. This method is generally clean and provides high yields of the debrominated product. It is noteworthy that under these conditions, the nitrile group is typically stable and is not reduced. However, more forcing conditions could potentially lead to the reduction of the quinoline ring or the nitrile group.
Other methods for reductive debromination include the use of reducing agents like tin hydrides or zinc in acetic acid. However, catalytic hydrogenation is often preferred due to its milder conditions and cleaner reaction profile.
Transformations of the Acetonitrile Group at Position 6
The acetonitrile group at the 6-position of the quinoline ring is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as carboxylic acids, esters, amines, and aldehydes.
Hydrolysis to Carboxylic Acids and Esters
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid, (8-bromoquinolin-6-yl)acetic acid. Acid-catalyzed hydrolysis is typically carried out using a strong mineral acid such as sulfuric acid or hydrochloric acid in aqueous media, often with heating. Base-catalyzed hydrolysis is usually performed with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification to protonate the carboxylate salt.
The resulting carboxylic acid can then be converted to its corresponding ester, methyl or ethyl (8-bromoquinolin-6-yl)acetate, through Fischer esterification. This involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid.
Reduction to Amines and Aldehydes
The acetonitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.
Reduction to Amines:
Complete reduction of the nitrile to a primary amine, 2-(8-bromoquinolin-6-yl)ethan-1-amine, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF, followed by an aqueous workup. Catalytic hydrogenation with a catalyst like Raney nickel under a hydrogen atmosphere can also effect this transformation, although care must be taken to avoid reductive debromination.
Reduction to Aldehydes:
Partial reduction of the nitrile to the corresponding aldehyde, (8-bromoquinolin-6-yl)acetaldehyde, can be accomplished using diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comresearchgate.net This reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The intermediate imine formed is then hydrolyzed upon aqueous workup to yield the aldehyde. masterorganicchemistry.com
| Target Functional Group | Reagents and Conditions | Product | Reference |
| Carboxylic Acid | H2SO4 (aq), heat or NaOH (aq), heat; then H3O+ | (8-bromoquinolin-6-yl)acetic acid | General Knowledge |
| Ester | R'OH, H+ (cat.) | (8-bromoquinolin-6-yl)acetate | General Knowledge |
| Primary Amine | 1. LiAlH4, THF; 2. H2O | 2-(8-bromoquinolin-6-yl)ethan-1-amine | General Knowledge |
| Aldehyde | 1. DIBAL-H, Toluene, -78 °C; 2. H2O | (8-bromoquinolin-6-yl)acetaldehyde | masterorganicchemistry.comresearchgate.net |
Nitrile Cycloaddition Reactions
The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles, to construct five-membered heterocyclic rings. wikipedia.orgyoutube.comslideshare.net This reactivity provides a pathway to more complex molecular architectures.
A common example is the reaction of the nitrile with an azide (B81097) in the presence of a catalyst (often copper or ruthenium) to form a tetrazole ring. This is a variation of the Huisgen 1,3-dipolar cycloaddition. The resulting product would be 8-bromo-6-(1H-tetrazol-5-ylmethyl)quinoline.
Another example is the reaction with nitrile oxides, generated in situ from oximes or hydroximoyl chlorides, to yield 1,2,4-oxadiazole (B8745197) derivatives. These cycloaddition reactions are powerful tools for the synthesis of highly functionalized heterocyclic compounds. The regioselectivity of these reactions can often be controlled by the electronic nature of the reactants and the choice of catalyst. wikipedia.org
Alpha-Carbon Reactivity of the Acetonitrile Moiety
The acetonitrile group in this compound is a key functional moiety that imparts significant reactivity to the molecule. The methylene (B1212753) bridge (—CH₂—) situated between the quinoline ring and the nitrile group (—C≡N) is known as the alpha-carbon. The protons attached to this carbon are rendered acidic due to the powerful electron-withdrawing nature of the adjacent nitrile group. This acidity allows for the deprotonation of the alpha-carbon by a suitable base, such as an alkoxide or a metal hydride, to generate a resonance-stabilized carbanion. This carbanion is a potent nucleophile and serves as a versatile intermediate for the formation of new carbon-carbon bonds.
The nucleophilic character of the alpha-carbanion enables it to participate in a variety of chemical transformations. Key reactions include alkylation, acylation, and condensation reactions. For instance, the carbanion can react with alkyl halides or alcohols to introduce new alkyl substituents at the alpha-position. nih.govacs.org This reaction is a fundamental strategy for elaborating the side chain of the molecule. A general, base-promoted method for the α-alkylation of arylacetonitriles with alcohols has been demonstrated, avoiding the need for expensive transition metal catalysts. nih.gov
The following data table illustrates a representative, transition-metal-free α-alkylation reaction applicable to arylacetonitriles, which serves as a model for the expected reactivity of this compound.
| Reactant 1 | Reactant 2 (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Arylacetonitrile | Benzyl Alcohol | KOtBu | Toluene | 120 | 3 | 94 | researchgate.net |
| Arylacetonitrile | 4-Methoxybenzyl Alcohol | KOtBu | Toluene | 120 | 3 | 92 | researchgate.net |
| Arylacetonitrile | 1-Phenylethan-1-ol | KOtBu | Toluene | 120 | 12 | 72 | acs.org |
| Arylacetonitrile | Butan-1-ol | KOtBu | Toluene | 120 | 24 | 65 | nih.gov |
Beyond simple alkylation, the reactive alpha-carbon can engage in intramolecular reactions if a second electrophilic site is present in the molecule. For example, the Thorpe-Ziegler reaction involves the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis, a process driven by base-catalyzed deprotonation of an alpha-carbon. buchler-gmbh.comwikipedia.org Furthermore, the acetonitrile moiety can participate in multicomponent reactions like the Gewald reaction, where an α-activated acetonitrile, a carbonyl compound, and elemental sulfur combine to form a substituted 2-aminothiophene. arkat-usa.orgresearchgate.net These established reactions highlight the synthetic potential of the acetonitrile group in this compound for constructing more complex molecular architectures.
Chemo- and Regioselectivity in Multi-Functionalized Quinoline Systems
The compound this compound possesses multiple reactive sites: the alpha-carbon of the acetonitrile group, the carbon-bromine bond at the 8-position, and the quinoline ring itself. This multi-functionality presents both a challenge and an opportunity in synthesis, demanding careful control of reaction conditions to achieve chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the reaction at a specific position within a molecule.
The primary competition for reactivity lies between the alpha-carbon of the acetonitrile moiety and the C-Br bond. As discussed in the previous section, the alpha-carbon can be deprotonated under basic conditions to act as a nucleophile. In contrast, the bromine atom at the 8-position makes the molecule a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl halide. wikipedia.orgorganic-chemistry.orgwikipedia.org
The choice of reagents and reaction conditions is paramount in directing the transformation to the desired site.
Reaction at the Alpha-Carbon : The use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, lithium diisopropylamide) in the absence of a transition metal catalyst will typically favor deprotonation and subsequent reaction at the alpha-carbon. researchgate.net
Reaction at the C-Br Bond : Conversely, employing a palladium catalyst with a suitable ligand and a coupling partner (e.g., a boronic acid for Suzuki coupling, an amine for Buchwald-Hartwig amination, or an alkene for Heck coupling) will direct the reaction to the C-Br bond. organic-chemistry.orgorganic-chemistry.orglibretexts.org The base used in these reactions (e.g., potassium carbonate, cesium carbonate) is often weaker and serves to facilitate the catalytic cycle, particularly the transmetalation or reductive elimination step, rather than deprotonating the acetonitrile group. organic-chemistry.org
The electronic properties of the quinoline ring also play a role. The presence of the electron-withdrawing acetonitrile group at position 6 deactivates the quinoline ring towards electrophilic aromatic substitution, making reactions on the ring itself less likely compared to the transformations at the two key functional groups.
The following data table outlines representative conditions for the Suzuki-Miyaura cross-coupling of a bromo-substituted aromatic compound, illustrating a chemoselective reaction at the C-Br bond.
| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromoquinoline (B21735) | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd₂(dba)₃ | tBuXPhos | DBU | THF/H₂O | 100 | researchgate.net |
| ortho-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 | - | K₂CO₃ | Dioxane/H₂O | 90 | nih.gov |
| Aryl Bromide | Arylboronic acid | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | RT | organic-chemistry.org |
| 4-Bromo-3-hydroxyquinoline-N-oxide | Polyprenyl boronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/EtOH | 80 | researchgate.net |
By judiciously selecting the reaction system, a chemist can selectively functionalize either the acetonitrile side chain or the 8-position of the quinoline core, making this compound a versatile building block for the synthesis of diverse and complex chemical structures.
Mechanistic Investigations of Reactions Involving 8 Bromo 6 Quinolineacetonitrile
Elucidation of Reaction Pathways for Synthesis
A plausible and efficient synthetic route to 8-bromo-6-quinolineacetonitrile can be conceptualized through a multi-step process, for which the mechanistic underpinnings of each step are well-established in organic chemistry.
A likely pathway commences with the synthesis of the quinoline (B57606) core, followed by the elaboration of the acetonitrile (B52724) moiety.
Step 1: Skraup-Doebner-von Miller Synthesis of 8-bromo-6-methylquinoline (B1282211)
The construction of the quinoline skeleton can be achieved through a Skraup or Doebner-von Miller reaction, classic methods for synthesizing quinolines. nih.gov Starting from 2-bromo-4-methylaniline, a reaction with an α,β-unsaturated carbonyl compound, typically generated in situ from glycerol (B35011) and an oxidizing agent (in the Skraup synthesis) or from crotonaldehyde (B89634) (in the Doebner-von Miller synthesis), would yield 8-bromo-6-methylquinoline.
The mechanism of the Skraup reaction involves the dehydration of glycerol to acrolein, followed by a 1,4-conjugate addition of the aniline (B41778) derivative. Subsequent cyclization and dehydration, followed by oxidation, leads to the formation of the quinoline ring. The reaction is typically carried out in the presence of a dehydrating agent like sulfuric acid and an oxidizing agent.
Step 2: Free-Radical Bromination of the Methyl Group
The second step involves the selective bromination of the methyl group at the 6-position of the quinoline ring. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under photochemical or thermal conditions.
The mechanism proceeds via a free-radical chain reaction:
Initiation: The initiator decomposes to form free radicals.
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired 8-bromo-6-(bromomethyl)quinoline (B8799134) and a succinimidyl radical. The succinimidyl radical reacts with HBr to regenerate a bromine radical, continuing the chain.
Termination: The reaction is terminated by the combination of any two radical species.
Step 3: Nucleophilic Substitution to form the Acetonitrile
The final step is the introduction of the nitrile group via a nucleophilic substitution reaction. The 8-bromo-6-(bromomethyl)quinoline is treated with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or acetone.
This reaction follows a typical SN2 mechanism, where the cyanide ion acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide ion to form this compound.
An alternative pathway for introducing the cyano group is through the Palladium-catalyzed cyanation of a halo-substituted precursor. researchgate.netnih.govorganic-chemistry.orgrsc.orgnih.govrsc.orgnih.govorganic-chemistry.orgorganic-chemistry.org For instance, if a dihalo-quinoline such as 8-bromo-6-chloroquinoline (B95330) were synthesized, a selective palladium-catalyzed cyanation could potentially replace the more reactive chlorine atom. The mechanism for this transformation involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.netnih.govnih.gov
Another well-established method for introducing a nitrile group is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a copper(I) cyanide. wikipedia.orgwordpress.combyjus.comresearchgate.netnih.govorganic-chemistry.orglibretexts.org This would be a viable route if 6-amino-8-bromoquinoline were used as a precursor. The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orgbyjus.comyoutube.com
Understanding Selectivity in Functional Group Interconversions
Selectivity is a critical aspect in the synthesis of polysubstituted quinolines like this compound.
Regioselectivity in Quinoline Synthesis: The Skraup-Doebner-von Miller reaction exhibits regioselectivity, which is governed by the substitution pattern of the starting aniline. In the case of 2-bromo-4-methylaniline, the cyclization is directed to form the 8-bromo-6-methylquinoline isomer.
Chemoselectivity in Bromination: The use of NBS for the bromination of 8-bromo-6-methylquinoline is a key example of chemoselectivity. Under free-radical conditions, the benzylic protons of the methyl group are significantly more reactive towards radical abstraction than the aromatic protons of the quinoline ring. This allows for the selective bromination of the methyl group without affecting the aromatic core.
Selectivity in Nucleophilic Substitution: In the final step, the cyanide ion selectively attacks the benzylic carbon of the bromomethyl group. The C-Br bond at the 8-position of the quinoline ring is a vinylic halide and is much less reactive towards nucleophilic substitution under these conditions.
A review on the regioselective functionalization of quinolines highlights that the nitrogen atom of the quinoline ring can act as a directing group, often favoring functionalization at the C2 or C8 positions under certain catalytic conditions. nih.govnih.gov This inherent reactivity needs to be considered when planning synthetic strategies for specifically substituted quinolines.
Studies on Skeletal Rearrangements During Functionalization
Skeletal rearrangements of the quinoline ring, while known in organic chemistry, are not typically observed under the mild conditions proposed for the synthesis of this compound. Such rearrangements usually require more drastic conditions or specific catalytic systems.
For instance, switchable skeletal editing of quinolines has been reported, but these transformations involve complex, multi-component reactions under Brønsted acid catalysis, leading to the formation of indolines, indoles, or isoquinolinones. bioengineer.orgnih.gov Other studies have described skeletal editing of quinoline N-oxides through a nitrogen-to-carbon single atom swap. chinesechemsoc.org Meyer-Schuster rearrangements have also been utilized in one-pot sequential reactions involving quinoline derivatives, but these are specific to propargyl alcohols. acs.org
The proposed synthetic pathway, involving well-established and generally mild reaction conditions (Skraup synthesis, NBS bromination, and SN2 cyanation), is not expected to induce any skeletal rearrangement of the quinoline core.
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of the intermediates in the proposed synthesis of this compound is governed by kinetic and thermodynamic factors.
Free-Radical Bromination: The propagation steps of the free-radical bromination are typically very fast. The stability of the benzylic radical intermediate is a key thermodynamic factor that favors the selective bromination of the methyl group.
Nucleophilic Substitution: The SN2 reaction of 8-bromo-6-(bromomethyl)quinoline with cyanide is generally a kinetically controlled process. The rate is dependent on the concentrations of both the substrate and the nucleophile. The formation of the C-C bond and the release of the stable bromide leaving group make this step thermodynamically favorable.
Kinetic studies on the Sandmeyer cyanation reaction have provided absolute rate constants for the reduction of diazonium salts by cyanocuprate(I) anions. rsc.orgyork.ac.uk For example, at 298 K in 50% v/v aqueous acetonitrile buffered at pH 8, the rate constants for the reduction of 4-methoxybenzenediazonium (B1197204) tetrafluoroborate (B81430) by different cyanocuprate(I) species have been determined. rsc.orgyork.ac.uk These studies reveal that the ligand transfer to the aryl radical occurs rapidly within the solvent cage. rsc.orgyork.ac.uk
For palladium-catalyzed formylation of aryl bromides, a related transformation, kinetic analysis has shown that the reaction kinetics are sensitive to the electronic nature of the substrate, with electron-rich aryl bromides reacting faster.
Computational and Theoretical Studies on 8 Bromo 6 Quinolineacetonitrile
Molecular Structure and Conformation Analysis
The molecular structure of 8-bromo-6-quinolineacetonitrile is defined by a planar, aromatic quinoline (B57606) core substituted with a bromine atom at position 8 and an acetonitrile (B52724) group (-CH₂CN) at position 6. Computational geometry optimization, typically performed using Density Functional Theory (DFT), is crucial for determining the most stable three-dimensional arrangement of the atoms.
The quinoline ring system itself is rigid and planar. However, the acetonitrile substituent introduces conformational flexibility due to the rotation around the C6-CH₂ and CH₂-CN single bonds. Conformational analysis aims to identify the lowest energy conformer, which is the most likely structure to be observed. For this compound, the orientation of the cyanomethyl group relative to the plane of the quinoline ring is of primary interest. Steric hindrance from adjacent protons and the bulky bromine atom at the peri-position (C8) can influence this orientation. Generally, the most stable conformation will minimize steric clashes, with the acetonitrile group likely orienting itself to reduce interaction with the C5 and C7 protons. libretexts.orgyoutube.comopenstax.org While specific crystallographic data for this compound is not publicly available, theoretical calculations can provide highly accurate predictions of its geometric parameters.
Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar molecular structures. mdpi.com)
| Parameter | Description | Predicted Value |
|---|---|---|
| C8-Br Bond Length | Distance between Carbon-8 and Bromine | ~1.90 Å |
| C6-C(H₂) Bond Length | Distance between Carbon-6 and the methylene (B1212753) carbon | ~1.51 Å |
| C-C≡N Bond Length | Distance between the methylene carbon and the nitrile carbon | ~1.47 Å |
| C≡N Bond Length | Distance of the carbon-nitrogen triple bond | ~1.15 Å |
| C5-C6-C(H₂) Bond Angle | Angle around the C6 atom of the quinoline ring | ~121° |
| C6-C-N Bond Angle | Angle of the acetonitrile side chain | ~110° |
Electronic Structure and Aromaticity Assessment
The electronic properties of this compound are governed by the aromatic quinoline system and the perturbations introduced by the electron-withdrawing bromine and acetonitrile substituents.
DFT is a cornerstone of modern computational chemistry for investigating electronic structures. rsc.org Calculations on this compound would reveal key electronic descriptors. The Molecular Electrostatic Potential (MEP) surface, for instance, would map the electron density distribution, highlighting regions prone to electrophilic or nucleophilic attack. The most negative potential (red/yellow areas) is expected around the quinoline nitrogen and the nitrile nitrogen, indicating their nucleophilic character. Positive potential (blue areas) would be found around the hydrogen atoms.
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgresearchgate.net A smaller gap suggests higher reactivity and a greater ease of electronic excitation. rsc.org
Table 2: Predicted Electronic Properties from DFT Calculations (Note: Values are illustrative, based on trends observed in substituted quinolines. rsc.orgnih.govresearchgate.net)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Energy of the outermost electron-donating orbital |
| LUMO Energy | ~ -2.0 eV | Energy of the lowest electron-accepting orbital |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability |
| Dipole Moment | ~ 3.5 - 4.5 D | Measures the overall polarity of the molecule |
MO theory provides a detailed picture of where the frontier electrons reside. nih.gov For this compound, the HOMO is expected to be a π-orbital with high electron density distributed across the fused benzene (B151609) and pyridine (B92270) rings. The LUMO is also a π*-orbital, but it would likely have significant contributions from the C2 and C4 positions of the pyridine ring, which are known to be electron-deficient, as well as from the electron-withdrawing acetonitrile group. rsc.org
This distribution allows for the prediction of reactivity:
Electrophilic Attack: An electrophile would most likely attack the positions where the HOMO density is highest, which are typically C3, C5, and C7 on the quinoline ring, depending on the combined directing effects of the substituents.
Nucleophilic Attack: A nucleophile would target positions where the LUMO has large coefficients and where the electrostatic potential is most positive. In quinoline systems, C2 and C4 are inherently susceptible to nucleophilic attack. nih.gov The bromine at C8 could also be a site for nucleophilic substitution reactions.
The aromaticity of the quinoline system is a key feature. Quinoline is aromatic as it is planar, cyclic, fully conjugated, and obeys Hückel's rule with 10 π-electrons. quora.com The substituents can slightly modulate this aromaticity. While a definitive quantification requires specific calculations like Nucleus-Independent Chemical Shift (NICS), it is expected that the quinoline core in this compound retains strong aromatic character.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry allows for the detailed exploration of reaction pathways. mdpi.com A plausible reaction to model for this compound would be a nucleophilic aromatic substitution (SₙAr) to replace the bromine atom at C8. This is a common reaction for halo-substituted quinolines. nih.gov
Modeling this reaction involves:
Reactant and Product Optimization: The geometries of the reactant (this compound and a nucleophile, e.g., methoxide) and the final product (8-methoxy-6-quinolineacetonitrile) are optimized to find their lowest energy states.
Transition State (TS) Search: A search is conducted for the transition state structure along the reaction coordinate. The TS is a high-energy saddle point connecting reactants and products. For an SₙAr reaction, this would involve the formation of a Meisenheimer complex, a negatively charged intermediate where the nucleophile has added to the ring. The TS would be the structure leading to this intermediate.
Frequency Analysis: A frequency calculation is performed on the located TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction path. nih.gov
Energy Profile: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state gives the activation energy (Eₐ), a critical parameter that determines the reaction rate.
While specific data for this molecule's reactions are not available, studies on similar systems show that such computational modeling can accurately predict reaction feasibility and provide deep mechanistic insights. nih.govnih.gov
Prediction of Spectroscopic Properties to Aid Characterization
Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the identity and structure of a synthesized compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would reflect the electronic environment of each nucleus. For example, the protons on the quinoline ring would appear in the aromatic region (δ 7.0-9.0 ppm), with their exact shifts influenced by the anisotropic and electronic effects of the bromine and acetonitrile groups. uncw.edu The methylene (-CH₂) protons would likely appear around δ 4.0-4.5 ppm. The carbon spectrum would show distinct signals for each of the 11 unique carbon atoms. researchgate.netpublish.csiro.au
IR Spectroscopy: DFT frequency calculations can predict the vibrational spectrum. Key predicted peaks for this molecule would include a strong, sharp absorption around 2250 cm⁻¹ for the nitrile (C≡N) stretch, a C-Br stretching vibration in the lower frequency region (around 500-600 cm⁻¹), and multiple bands corresponding to aromatic C-H and C=C/C=N stretching and bending modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. rsc.orgmdpi.com The spectrum of this compound is expected to show several strong absorption bands in the UV region (200-400 nm), corresponding to π → π* transitions within the delocalized aromatic system of the quinoline core. researchgate.netresearchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Region/Value |
|---|---|---|
| ¹H NMR | Aromatic Protons (H2, H3, H4, H5, H7) | δ 7.5 - 9.0 ppm |
| Methylene Protons (-CH₂) | δ 4.2 - 4.6 ppm | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 155 ppm |
| Nitrile Carbon (-C≡N) | δ 115 - 120 ppm | |
| IR | Nitrile Stretch (C≡N) | ~2250 cm⁻¹ |
| Aromatic C=C/C=N Stretches | 1500 - 1650 cm⁻¹ | |
| UV-Vis | π → π* Transitions (λmax) | ~250 nm, ~320 nm |
Influence of Bromine and Acetonitrile Substituents on Quinoline Electronic Properties
The identity and position of substituents dramatically alter the electronic landscape of the parent quinoline ring. ajchem-a.com
Acetonitrile at C6: The acetonitrile group (-CH₂CN) is primarily an electron-withdrawing group. While the methylene (-CH₂) spacer is insulating, the nitrile group (C≡N) is a powerful -I and -R group. This combined effect significantly lowers the electron density on the quinoline ring, particularly the benzene moiety to which it is attached. This deactivation makes electrophilic substitution more difficult.
The combined influence of a deactivating bromine at C8 and a deactivating acetonitrile group at C6 makes the entire quinoline system relatively electron-poor. This enhances its susceptibility to nucleophilic attack, for example, at positions C2, C4, or even at C8 (via SₙAr), while making electrophilic substitution reactions challenging. researchgate.net Computational studies are essential to precisely quantify these combined electronic effects and predict the most likely sites of chemical reactivity.
8 Bromo 6 Quinolineacetonitrile As a Synthetic Intermediate and Building Block
Role in the Construction of Complex Molecular Architectures
The strategic placement of the bromo and acetonitrile (B52724) functionalities on the quinoline (B57606) ring makes 8-bromo-6-quinolineacetonitrile a powerful tool for the synthesis of intricate molecular structures. The bromine atom at the 8-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkyl groups, thereby enabling the extension of the quinoline core and the construction of elaborate frameworks. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. wikipedia.orglibretexts.org Similarly, the Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, opening pathways to linear and cyclic structures containing the alkynyl moiety. wikipedia.orglibretexts.org The Buchwald-Hartwig amination provides a direct route to introduce nitrogen-based functionalities by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org
While direct examples of these couplings on this compound are not extensively documented in readily available literature, the reactivity of other bromo-quinolines in such transformations is well-established. For example, various bromo-substituted quinolines have been successfully employed in Suzuki-Miyaura coupling reactions to generate aryl-substituted quinolines. researchgate.net This precedent strongly suggests that this compound would be a suitable substrate for these powerful synthetic methods, allowing for the generation of a diverse array of complex molecules.
Scaffold Diversity through Derivatization at Multiple Sites
The true synthetic potential of this compound lies in the ability to selectively functionalize it at multiple positions, leading to a high degree of scaffold diversity. The two primary reactive sites are the bromine atom at the C-8 position and the acetonitrile group at the C-6 position.
Derivatization at the Bromine Atom:
As mentioned previously, the bromine atom is amenable to a host of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various carbon and heteroatom-based substituents.
| Reaction Type | Reagents | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 8-Aryl-6-quinolineacetonitrile |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | 8-Alkynyl-6-quinolineacetonitrile |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 8-Amino-6-quinolineacetonitrile |
| Heck Coupling | Alkene, Pd catalyst, base | 8-Alkenyl-6-quinolineacetonitrile |
| Stille Coupling | Organostannane, Pd catalyst | 8-Alkyl/Aryl-6-quinolineacetonitrile |
Derivatization of the Acetonitrile Group:
The acetonitrile group offers another point for chemical modification. The nitrile functionality can undergo a variety of transformations to introduce different functional groups.
| Reaction Type | Reagents | Potential Product |
| Hydrolysis | Acid or base | (8-Bromo-quinolin-6-yl)acetic acid |
| Reduction | Reducing agents (e.g., LiAlH4, H2/Raney Ni) | 2-(8-Bromo-quinolin-6-yl)ethylamine |
| Cycloaddition | Azides | 5-((8-Bromo-quinolin-6-yl)methyl)tetrazole |
| Addition of Grignard Reagents | Grignard reagent followed by hydrolysis | 1-(8-Bromo-quinolin-6-yl)alkan-2-one |
The ability to perform sequential or orthogonal reactions at these two sites significantly expands the accessible chemical space, allowing for the creation of highly functionalized and diverse quinoline-based molecules. For example, a Suzuki coupling at the bromine position could be followed by the hydrolysis of the nitrile to a carboxylic acid, yielding a bifunctional molecule with potential applications in drug discovery or as a monomer for polymerization.
Development of Libraries of Quinoline-Based Compounds
The versatility of this compound makes it an ideal starting material for the construction of compound libraries for high-throughput screening in drug discovery and materials science. Combinatorial chemistry approaches can be employed to rapidly generate a large number of derivatives by systematically varying the substituents at the reactive sites.
By utilizing the diverse range of available boronic acids, alkynes, amines, and other coupling partners for the bromine position, and employing various transformations for the acetonitrile group, a vast library of unique quinoline analogs can be synthesized. This strategy allows for the efficient exploration of structure-activity relationships (SAR) and the identification of lead compounds with desired biological or physical properties. While specific library syntheses starting from this compound are not prominently reported, the principles of combinatorial synthesis using similar bifunctional building blocks are well-established.
Applications in Materials Science and Organic Electronics (e.g., Dyes, OLEDs)
Quinoline derivatives are known for their interesting photophysical properties and have found applications in materials science, particularly in the field of organic electronics. They are often used as components in fluorescent dyes and as emitting or electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). The extended π-system of the quinoline ring, which can be further modulated by the introduction of various substituents, allows for the tuning of their absorption and emission characteristics.
While there is no direct data available for this compound itself in OLED applications, related quinoline derivatives have shown promise. For instance, other bromo-substituted quinolines are precursors to materials used in OLEDs. The presence of the bromine atom in this compound provides a convenient point for the introduction of functionalities known to enhance electroluminescent properties, such as arylamines or other electron-donating or -withdrawing groups. The acetonitrile group can also be transformed into other functionalities that could influence the material's charge transport or emissive properties. The development of novel dyes and OLED materials based on the this compound scaffold represents a promising area for future research.
Future Directions and Emerging Research Avenues
Sustainable Synthesis of 8-bromo-6-Quinolineacetonitrile (e.g., Green Chemistry Principles)
Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Pfitzinger reactions, often rely on harsh conditions, toxic reagents, and generate significant chemical waste. researchgate.netresearchgate.net The future of synthesizing this compound lies in the adoption of green chemistry principles to minimize environmental impact and enhance safety. zenodo.orgresearchgate.net
Key green strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical CO2 is a primary focus. researchgate.netqeios.com For instance, the Doebner-Miller reaction has been successfully carried out in water, which could be adapted for the synthesis of the quinoline core of the target molecule. iipseries.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.netqeios.com This technique has been employed for the synthesis of various quinolone derivatives and holds promise for the efficient production of this compound. qeios.com
Multicomponent Reactions (MCRs): MCRs offer a highly atom-economical approach by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. iau.irrsc.org Designing an MCR strategy for this compound would be a significant step towards a more sustainable process.
Catalyst-Free and Solvent-Free Conditions: Exploring reactions that can proceed without a catalyst and in the absence of a solvent represents the pinnacle of green synthesis. qeios.com While challenging, research into solid-state reactions or reactions under neat conditions could lead to breakthroughs.
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevention | Designing synthetic routes with fewer steps and higher yields. |
| Atom Economy | Utilizing multicomponent reactions to incorporate all starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. |
| Designing Safer Chemicals | The final product itself is an intermediate for further synthesis. |
| Safer Solvents and Auxiliaries | Employing water, ethanol, or ionic liquids as reaction media. iau.ir |
| Design for Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. qeios.com |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the quinoline core. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Employing reusable and highly selective catalysts. |
| Design for Degradation | Not directly applicable as it is an intermediate. |
| Real-time analysis for Pollution Prevention | Integrating in-line monitoring techniques in flow synthesis. |
| Inherently Safer Chemistry for Accident Prevention | Using less hazardous materials and reaction conditions. |
Catalyst Development for Enhanced Reactivity and Selectivity
The development of novel and efficient catalysts is crucial for improving the synthesis of this compound. Research in this area is focused on enhancing reaction rates, improving regioselectivity, and enabling the use of milder reaction conditions.
Transition metal catalysts, including palladium, rhodium, copper, and nickel, have been extensively used for the functionalization of quinoline rings. acs.orgnih.gov For the synthesis of this compound, catalyst development could focus on:
C-H Functionalization: Direct C-H activation and subsequent cyanation at the C-6 position of an 8-bromoquinoline (B100496) precursor would be a highly efficient strategy. nih.gov Rhodium-based catalysts, for instance, have shown remarkable activity and selectivity in the C-H functionalization of quinolines. researchgate.net
Cyanation of Haloquinolines: Palladium-catalyzed cyanation of aryl halides is a well-established method. mit.edu Future research could focus on developing more active and robust palladium catalysts that can operate under milder conditions and with lower catalyst loadings for the conversion of a dihaloquinoline precursor.
Metal-Free Catalysis: The use of organocatalysts or other metal-free systems is a growing area of interest to avoid metal contamination in the final product. rsc.org Iodine-catalyzed reactions, for example, have been used for the synthesis of quinolines and could be explored for the construction of the this compound scaffold. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scalability. researchgate.netresearchgate.net The integration of the synthesis of this compound into a continuous flow platform could lead to a more efficient and reproducible manufacturing process.
Key benefits of a flow chemistry approach include:
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents and exothermic reactions. researchgate.net
Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and better selectivity.
Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using parallel reactors, avoiding the challenges often associated with scaling up batch reactions. researchgate.net
Automation: Flow chemistry systems can be readily automated and integrated with in-line analytical techniques for real-time reaction monitoring and optimization. acs.org This allows for the rapid screening of reaction conditions and the generation of compound libraries for further research.
Exploration of Novel Reactivity Patterns
The bromo and acetonitrile (B52724) functionalities in this compound serve as valuable synthetic handles for a wide range of chemical transformations, allowing for the exploration of novel reactivity patterns and the synthesis of diverse derivatives.
Future research could explore:
Cross-Coupling Reactions: The bromine atom at the C-8 position is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide array of substituents.
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the quinoline ring can facilitate SNA_r reactions at the C-8 position, particularly if further activating groups are present. nih.gov
Transformations of the Acetonitrile Group: The acetonitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of other heterocyclic rings.
Dual Functionalization: Exploring reactions that simultaneously transform both the bromo and acetonitrile groups could lead to the rapid construction of complex molecular architectures.
Advanced Spectroscopic Characterization Techniques for Mechanistic Insights
A deep understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is essential for optimizing reaction conditions and developing new synthetic methodologies. Advanced spectroscopic techniques play a pivotal role in elucidating these mechanisms.
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for the unambiguous assignment of proton and carbon signals, which is crucial for confirming the structure of intermediates and final products. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition of synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can be used to probe fragmentation pathways, offering insights into the structure of molecules. chempap.org
In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as ReactIR (FTIR) and in-situ NMR, within a reaction vessel or flow reactor allows for the real-time monitoring of reactant consumption and product formation. This data is critical for understanding reaction kinetics and identifying transient intermediates.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed regioselectivity, providing a powerful complement to experimental studies. nih.gov
By focusing on these future directions, the scientific community can continue to build upon the rich chemistry of the quinoline scaffold, leading to more efficient, sustainable, and innovative ways to synthesize and utilize this compound and its derivatives for a wide range of applications.
Q & A
Q. What methodological considerations are critical when employing this compound in multi-step organic syntheses, such as palladium-catalyzed cross-couplings?
- Best Practices :
- Protect the nitrile group with a trimethylsilyl moiety during harsh reactions.
- Use glovebox conditions for air-sensitive Pd catalysts (e.g., Pd₂(dba)₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
